

Application Note: Williamson Ether Synthesis of Phenetole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Phenetole
Cat. No.:	B1680304

[Get Quote](#)

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of a primary alkyl halide to form an ether linkage.^{[1][2]} This application note provides a detailed protocol for the synthesis of **phenetole** (ethyl phenyl ether) from phenol and an ethyl halide. The synthesis involves the deprotonation of phenol to form the highly nucleophilic sodium phenoxide, which then reacts with an ethyl halide.^{[3][4][5]}

Experimental Protocol

This protocol details the synthesis of **phenetole** via the Williamson ether synthesis, including the preparation of the phenoxide, the SN2 reaction, and subsequent purification steps.

Materials and Reagents:

- Phenol (C₆H₅OH)
- Sodium Hydroxide (NaOH) or Sodium metal (Na)
- Ethanol (absolute)
- Ethyl Iodide (CH₃CH₂I) or Bromoethane (CH₃CH₂Br)

- Diethyl Ether ((C₂H₅)₂O)
- 1 M Potassium Hydroxide (KOH) solution
- Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenoxide The first step is the deprotonation of phenol to form the sodium phenoxide salt. Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide.[1][6]

- In a round-bottom flask, dissolve 9.4 g of phenol in 30 ml of absolute ethanol.
- Carefully add a stoichiometric equivalent of a strong base. One common method involves slowly adding 2.3 g of sodium metal in small pieces to the ethanol solution. Alternatively, and more safely, an aqueous solution of sodium hydroxide can be used.[6][7][8] Stir the mixture until the base has completely reacted and a clear solution of sodium phenoxide is formed.

Step 2: Synthesis of **Phenetole (SN₂ Reaction)** The phenoxide ion then acts as a nucleophile, attacking the ethyl halide.

- Attach a reflux condenser to the round-bottom flask.

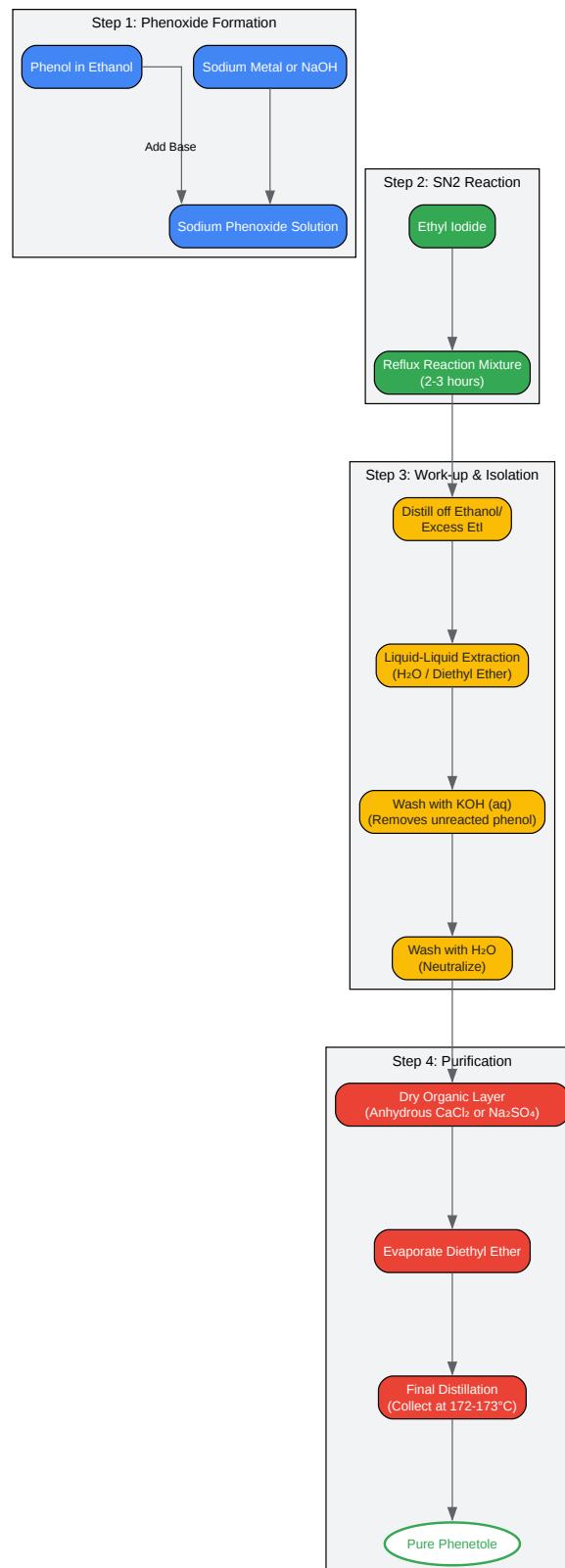
- Add 19.5 g of ethyl iodide to the sodium phenoxide solution.
- Heat the mixture to a gentle boil using a water bath or heating mantle. Allow the reaction to reflux for approximately 2-3 hours. The reaction is complete when the mixture is no longer alkaline, which can be checked by testing a small, cooled sample with moist litmus paper.

Step 3: Work-up and Isolation After the reaction is complete, the product must be isolated from the reaction mixture.

- Allow the reaction flask to cool to room temperature.[7]
- Rearrange the apparatus for simple distillation and distill off the excess ethyl iodide and most of the ethanol solvent.
- Transfer the remaining residue to a separatory funnel containing an equal volume of water.
- Extract the aqueous mixture with diethyl ether (2 x 30 mL).[7] Combine the organic layers.
- Wash the combined ethereal extracts with a 5% or 1M potassium hydroxide solution to remove any unreacted phenol.[1][7]
- Subsequently, wash the organic layer with water until the aqueous layer is neutral.[1][7]

Step 4: Drying and Purification The final steps involve drying the organic solution and purifying the **phenetole**.

- Dry the ethereal solution over an anhydrous drying agent such as calcium chloride or sodium sulfate.[1][9]
- Filter the dried solution to remove the drying agent.
- Evaporate the diethyl ether using a rotary evaporator or by simple distillation to yield the crude **phenetole**.[1][9]
- Purify the crude product by distillation. Collect the fraction that boils at approximately 172-173°C.[10] The final product should be a colorless oily liquid.[10]


Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

Compound	Molar Mass (g/mol)	Amount	Moles	Density (g/mL)	Boiling Point (°C)	Expected Yield
Phenol	94.11	9.4 g	~0.10	1.07	181.7	N/A
Sodium	22.99	2.3 g	~0.10	0.97	883	N/A
Ethyl Iodide	155.97	19.5 g	~0.125	1.95	72.3	N/A
Phenetole	122.16	0.967[10]	172-173[10]	Up to 96% [9]		

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the Williamson ether synthesis of **phenetole**, from starting materials to the purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis of **Phenetole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Conversion of phenol to phenetole | Filo [askfilo.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. youtube.com [youtube.com]
- 9. Phenetole synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Application Note: Williamson Ether Synthesis of Phenetole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680304#williamson-ether-synthesis-of-phenetole-lab-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com